3-Methoxycinnamic acid

Description

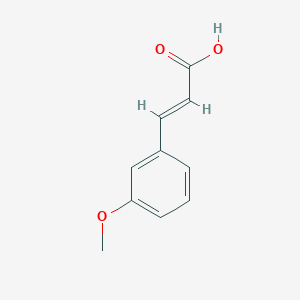

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxycinnamic Acid: Chemical Properties, Structure, and Biological Activities

Introduction

3-Methoxycinnamic acid, also known as m-methoxycinnamic acid, is a methoxy-substituted derivative of cinnamic acid.[1] As a member of the phenylpropanoid class of compounds, it is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 3-methoxycinnamic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

3-Methoxycinnamic acid is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group.[1][4] The most common isomer is the trans or (E) isomer, where the substituents on the double bond are on opposite sides.[1][4]

A logical workflow for the identification and characterization of 3-Methoxycinnamic acid is outlined below.

Caption: Workflow for the synthesis and characterization of 3-Methoxycinnamic acid.

The key identifiers and structural representations for 3-Methoxycinnamic acid are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid[4] |

| Synonyms | m-Methoxycinnamic acid, trans-3-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[1][4] |

| CAS Number | 6099-04-3[1][4] |

| Molecular Formula | C₁₀H₁₀O₃[1][4] |

| SMILES | COC1=CC=CC(=C1)/C=C/C(=O)O[4] |

| InChI | InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[1][4] |

| InChIKey | LZPNXAULYJPXEH-AATRIKPKSA-N[1] |

Physicochemical Properties

The physical and chemical properties of 3-Methoxycinnamic acid are crucial for its handling, formulation, and application in various experimental settings. It typically appears as a white to light brown fine crystalline powder.[5][6]

| Property | Value |

| Molecular Weight | 178.18 g/mol [4][7] |

| Melting Point | 116-119 °C[5] |

| Appearance | White to light brown fine crystalline powder[5][6] |

| Topological Polar Surface Area | 46.5 Ų[6] |

| Hydrogen Bond Donor Count | 1[6] |

| Hydrogen Bond Acceptor Count | 3[6] |

| Rotatable Bond Count | 3[6] |

Spectroscopic Data

Spectroscopic data are essential for the unambiguous identification and structural elucidation of 3-Methoxycinnamic acid.

-

¹H NMR (90 MHz, CDCl₃) : Spectral data is available for 3-Methoxycinnamic acid.[7]

-

¹³C NMR (in CDCl₃) : Spectral data is available for 3-Methoxycinnamic acid.[7]

-

IR (KBr disc) : Infrared spectroscopy data is available.[7][8]

-

Mass Spectrometry (GC-MS) : Mass spectrometry data is available, with notable peaks at m/z values of 108, 178, 177, and 161.[4] A trimethylsilyl (B98337) (TMS) derivative has also been characterized by mass spectrometry.[9]

-

Raman Spectroscopy : Data from Raman spectroscopy is also available.[7]

Experimental Protocols: Synthesis of 3-Methoxycinnamic Acid

Several synthetic routes for 3-Methoxycinnamic acid have been reported. Below are detailed protocols for two common methods.

Method 1: Knoevenagel Condensation

This method involves the condensation of m-methoxybenzaldehyde with malonic acid.[10]

Materials:

-

m-Methoxybenzaldehyde

-

Malonic acid

-

Toluene or Xylene

-

Hydrochloric acid (for workup)

Procedure:

-

To a reaction vessel, add 1361 mg of m-methoxybenzaldehyde and 20 mL of toluene.[10]

-

With stirring at room temperature, add 3 mL of malonic acid.[10]

-

Continue stirring at room temperature for 30 minutes.[10]

-

Add 1000 mg of pyridine to the reaction mixture.[10]

-

Heat the mixture to 80°C and continue stirring for 2 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a post-reaction workup and purification to obtain the final product.[10] A yield of up to 93.9% has been reported for this method.[10]

Method 2: Palladium-Catalyzed Heck-type Reaction

This protocol describes a synthesis from m-bromoanisole and acrylic acid.[5]

Materials:

-

m-Bromoanisole

-

Acrylic acid

-

Palladium(II)-imidazole complex (catalyst)

-

Lithium tert-butoxide or Potassium tert-butoxide (base)

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

4 M Hydrochloric acid

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add the base (3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol).[5]

-

Stir the mixture at room temperature for 10 minutes.[5]

-

Subsequently, add m-bromoanisole (1.0 mmol) and the palladium(II)-imidazole complex (1.0 mol%).[5]

-

Stir the reaction mixture at 100°C for 12 hours.[5]

-

After completion, cool the reaction to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.[5]

-

Extract the product with ethyl acetate.[5]

-

Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure.[5]

-

Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford 3-methoxycinnamic acid.[5]

Biological Activities and Potential Signaling Pathways

Methoxycinnamic acids and their derivatives have been reported to exhibit a range of biological activities, including antiproliferative, antibacterial, and antibiotic-potentiating effects.[3][5][11]

Antiproliferative Activity: 3-Methoxycinnamic acid is a key intermediate in the synthesis of phosphatidylcholines that have shown antiproliferative properties against human cancer cell lines.[5] Methoxylated cinnamic acid esters have been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[12]

Antibacterial and Antibiotic-Modulating Activity: While 3-methoxycinnamic acid itself did not show direct antibacterial activity (MIC > 512 μg/ml), it demonstrated a significant ability to enhance the efficacy of existing antibiotics.[11][13] It was found to reduce the minimum inhibitory concentration (MIC) of gentamicin (B1671437) against multidrug-resistant Escherichia coli by 60.3% and ampicillin (B1664943) against multidrug-resistant Staphylococcus aureus by 37%.[11][13] This suggests that 3-methoxycinnamic acid may act as an antibiotic resistance modulator.[11][13]

Signaling Pathways: While specific signaling pathways for 3-methoxycinnamic acid are not extensively detailed, studies on related methoxylated cinnamic acid derivatives provide insights into potential mechanisms. For instance, some cinnamic acid derivatives have been shown to inhibit the invasive behavior of lung adenocarcinoma cells by modulating oncogenic signaling pathways such as the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) pathways.[12] Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, is known to induce apoptosis by altering the expression of key proteins in the apoptotic cascade.[14]

The diagram below illustrates a generalized representation of the MAPK/ERK signaling pathway, which can be modulated by some cinnamic acid derivatives.

Caption: Generalized MAPK/ERK signaling pathway and potential points of inhibition by cinnamic acid derivatives.

Safety and Handling

3-Methoxycinnamic acid is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[15] It is a combustible solid and should be stored accordingly.[15]

Conclusion

3-Methoxycinnamic acid is a versatile compound with established chemical properties and promising biological activities. This guide provides a foundational resource for its synthesis, characterization, and potential applications. The ability of this compound to modulate antibiotic resistance warrants further investigation and highlights its potential in the development of new therapeutic strategies. As research continues, a deeper understanding of its mechanisms of action and a broader range of applications are anticipated.

References

- 1. 3-Methoxycinnamic acid [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxycinnamic acid | 6099-04-3 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Methoxycinnamic acid(6099-04-3) 1H NMR [m.chemicalbook.com]

- 8. 3-Methoxycinnamic acid(6099-04-3) IR Spectrum [m.chemicalbook.com]

- 9. 3-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]

- 10. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Methoxycinnamic acid 97 6099-04-3 [sigmaaldrich.com]

3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activities

Abstract

3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a chemical compound with emerging interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of 3-MCA, focusing on its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this document details its role as an antibiotic resistance modulator and the antiproliferative effects of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are provided to support researchers in their exploration of this compound.

Physicochemical and Spectroscopic Data

3-Methoxycinnamic acid is a white to light brown crystalline powder.[1] Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of 3-Methoxycinnamic Acid

| Property | Value | Source(s) |

| CAS Number | 6099-04-3 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2][4] |

| Melting Point | 115-119 °C | [3][5] |

| Appearance | White to light brown fine crystalline powder | [1] |

| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | [6] |

| Synonyms | m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid | [2] |

Table 2: Spectroscopic Data of 3-Methoxycinnamic Acid

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR | Signals in the regions of aromatic protons, vinylic protons, and methoxy (B1213986) protons. | [6] |

| ¹³C NMR | Signals corresponding to carboxylic acid, aromatic, vinylic, and methoxy carbons. | [7] |

| IR (Infrared) | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether) bonds. | [6][8] |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. | [6] |

Synthesis of 3-Methoxycinnamic Acid

A common method for the synthesis of 3-Methoxycinnamic acid is the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a patented synthesis method.[9][10]

Materials:

-

m-Methoxybenzaldehyde

-

Malonic acid

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

To a reaction vessel, add m-methoxybenzaldehyde (1.0 equivalent) and toluene.

-

With stirring, add malonic acid (typically 1.5-2.0 equivalents) to the mixture at room temperature.

-

Continue stirring for 30 minutes.

-

Add pyridine (as a catalyst) and heat the reaction mixture to 80°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the crude 3-Methoxycinnamic acid by filtration.

-

Purify the product by recrystallization, for example, from ethanol/water.

-

Dry the purified crystals under vacuum.

Expected Yield: ~91-94%[9][10]

Synthesis of 3-Methoxycinnamic Acid via Knoevenagel Condensation.

Biological Activities

3-Methoxycinnamic acid has demonstrated potential in two key therapeutic areas: as an antibiotic resistance modulator and as a scaffold for antiproliferative agents.

Antibiotic Resistance Modulation

A recent study has shown that 3-MCA can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria, even though it does not possess intrinsic antibacterial activity (MIC > 512 µg/mL).[11][12]

Table 3: Potentiation of Antibiotic Activity by 3-Methoxycinnamic Acid

| Antibiotic | Bacterial Strain | MIC Reduction (%) | Source(s) |

| Gentamicin | Multidrug-resistant Escherichia coli | 60.3% | [11][12] |

| Ampicillin | Multidrug-resistant Staphylococcus aureus | 37% | [11][12] |

Experimental Protocol: Determination of Antibiotic Potentiation (Checkerboard Assay)

The following is a generalized protocol for a checkerboard assay to determine the synergistic effect of 3-MCA with an antibiotic. The specific details would be found in the full text of the primary research article, which was not available at the time of this writing.

Materials:

-

3-Methoxycinnamic acid (3-MCA)

-

Antibiotic of interest (e.g., Gentamicin, Ampicillin)

-

Multidrug-resistant bacterial strain

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of 3-MCA and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentrations.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of 3-MCA along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines (typically ~5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with bacteria only (growth control), medium only (sterility control), antibiotic only, and 3-MCA only.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination with 3-MCA, that visibly inhibits bacterial growth.

-

Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

FIC of 3-MCA = (MIC of 3-MCA in combination) / (MIC of 3-MCA alone)

-

FICI = FIC of Antibiotic + FIC of 3-MCA

-

Synergy is typically defined as a FICI ≤ 0.5.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of phosphatidylcholines with cinnamic and 3-methoxycinnamic acids with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (E)-3-(3-methoxyphenyl)prop-2-enoic Acid

IUPAC Name: (E)-3-(3-methoxyphenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (E)-3-(3-methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamic acid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and biological activities.

Chemical and Physical Properties

(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by a methoxy (B1213986) group at the meta-position of the phenyl ring. This substitution influences its electronic properties and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Melting Point | 116 °C | [1] |

| Boiling Point | 329.9 °C | [1] |

| CAS Number | 17570-26-2 | [1] |

| SMILES | COC1=CC=CC(=C1)C=CC(=O)O | [1] |

Synthesis

The primary method for synthesizing (E)-3-(3-methoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.

Materials:

-

Malonic acid

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

-

Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Acidify the mixture with concentrated HCl to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from hot ethanol to obtain pure (E)-3-(3-methoxyphenyl)prop-2-enoic acid.

Spectroscopic Data

¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

-

3.8-3.9: (s, 3H, -OCH₃)

-

6.4-6.5: (d, 1H, J ≈ 16 Hz, vinylic proton α to carbonyl)

-

6.8-7.4: (m, 4H, aromatic protons)

-

7.7-7.8: (d, 1H, J ≈ 16 Hz, vinylic proton β to carbonyl)

-

12.0-12.5: (br s, 1H, -COOH)

¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

-

55.0-56.0: (-OCH₃)

-

113.0-122.0: (Aromatic CH)

-

118.0-120.0: (Vinylic CH α to carbonyl)

-

129.0-131.0: (Aromatic CH)

-

135.0-137.0: (Aromatic C)

-

145.0-147.0: (Vinylic CH β to carbonyl)

-

160.0-161.0: (Aromatic C-OCH₃)

-

171.0-173.0: (-COOH)

FT-IR (Expected Characteristic Absorptions, cm⁻¹):

-

2500-3300: (broad, O-H stretch of carboxylic acid)

-

1680-1710: (strong, C=O stretch of carboxylic acid)

-

1620-1640: (C=C stretch of alkene)

-

1580-1600: (C=C stretch of aromatic ring)

-

1200-1300: (C-O stretch of ether)

Mass Spectrometry (Expected m/z):

-

178.0575: [M]⁺ (Calculated for C₁₀H₁₀O₃)

Biological Activities

(E)-3-(3-methoxyphenyl)prop-2-enoic acid and its derivatives have been investigated for various biological activities, primarily focusing on their anti-inflammatory and antioxidant properties.[1]

Anti-inflammatory Activity

Compounds containing the 3-methoxyphenylprop-2-enoyl scaffold have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[3][4] A common mechanism of action is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Cell Line: RAW 264.7 murine macrophages

Materials:

-

(E)-3-(3-methoxyphenyl)prop-2-enoic acid

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for nitrite (B80452) determination)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (E)-3-(3-methoxyphenyl)prop-2-enoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

A proposed anti-inflammatory signaling pathway is depicted below.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway.

Antioxidant Activity

Phenolic compounds, including cinnamic acid derivatives, are known for their antioxidant properties.[1] The antioxidant capacity of (E)-3-(3-methoxyphenyl)prop-2-enoic acid can be evaluated using various in-vitro assays.

Materials:

-

(E)-3-(3-methoxyphenyl)prop-2-enoic acid

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and ascorbic acid in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound or the positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Materials:

-

(E)-3-(3-methoxyphenyl)prop-2-enoic acid

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

-

Trolox (positive control)

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and Trolox in PBS.

-

Add the ABTS•⁺ solution to the test compound or the positive control.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•⁺ scavenging activity.

-

Determine the IC₅₀ value.

The workflow for these antioxidant assays is outlined below.

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion

(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a readily synthesizable cinnamic acid derivative with potential as an anti-inflammatory and antioxidant agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action, including quantitative analysis of its biological activities and detailed spectroscopic characterization. The provided protocols offer a foundation for researchers to conduct such investigations.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone displays suppression of inflammatory responses via inhibition of Src, Syk, and NF-κB -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

3-Methoxycinnamic acid molecular weight and formula

An In-depth Technical Guide to the Core Properties of 3-Methoxycinnamic Acid

This guide provides essential information regarding the molecular formula and weight of 3-Methoxycinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of 3-Methoxycinnamic acid are summarized below. These values are foundational for a wide range of applications, including stoichiometry in chemical reactions, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem, NIST[1][2] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Molecular Weight (High Precision) | 178.1846 g/mol | NIST[2] |

Determination of Molecular Properties

The molecular formula and weight of chemical compounds like 3-Methoxycinnamic acid are determined through a combination of computational methods and experimental analysis.

-

Computational Methods : The molecular formula (C₁₀H₁₀O₃) is established from the known structure of the molecule. The molecular weight is then calculated by summing the atomic weights of all constituent atoms based on this formula.[1]

-

Experimental Verification : Techniques such as mass spectrometry are employed to experimentally determine the molecular weight with high precision, confirming the computationally derived values.

Relationships of Core Properties

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula is derived from the structure, and the molecular weight is calculated from the formula.

Caption: Logical flow from compound name to molecular formula and weight.

References

Unveiling the Natural Origins of 3-Methoxycinnamic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the natural sources of 3-Methoxycinnamic acid. While research has extensively documented the presence of its isomers, particularly p-methoxycinnamic acid, in the plant kingdom, the natural occurrence of 3-Methoxycinnamic acid is less well-established, presenting a notable knowledge gap and an opportunity for further investigation. This document compiles the available information, provides adaptable experimental protocols, and contextualizes the biosynthetic and signaling pathways of related compounds to facilitate future research in this area.

Introduction to Methoxycinnamic Acids

Methoxycinnamic acids are a class of phenylpropanoids, which are secondary metabolites widely distributed in plants. These compounds are derivatives of cinnamic acid and are characterized by the presence of a methoxy (B1213986) group on the phenyl ring. They are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While p-methoxycinnamic acid (p-MCA) is found in a variety of plants, including coffee, peanuts, and cereals, and ferulic acid (4-hydroxy-3-methoxycinnamic acid) is also widespread, specific natural sources of 3-Methoxycinnamic acid are not extensively reported in current scientific literature.

Documented Natural Sources and Quantitative Data

Direct evidence for the natural occurrence of 3-Methoxycinnamic acid is limited. Most studies on methoxycinnamic acids in plants focus on the more abundant isomers. However, the presence of various phenylpropanoids in plant families known for their rich phytochemical profiles, such as Lamiaceae, Asteraceae, and Apiaceae, suggests these as potential areas for future investigation for 3-Methoxycinnamic acid.

Due to the scarcity of data, a comprehensive table of quantitative data for 3-Methoxycinnamic acid from natural sources cannot be provided at this time. Researchers are encouraged to explore the plant families mentioned above. For context, the table below summarizes the reported concentrations of the related and more studied p-methoxycinnamic acid in various natural sources.

Table 1: Quantitative Data for p-Methoxycinnamic Acid in Various Natural Sources

| Natural Source | Plant Part | Concentration | Reference |

| Coffee (Coffea arabica) | Beans | Not specified | [1] |

| Peanuts (Arachis hypogaea) | Not specified | Not specified | [1] |

| Buckwheat (Fagopyrum esculentum) | Not specified | Not specified | [1] |

| Sorghum (Sorghum vulgare) | Not specified | Not specified | [1] |

| Brown Rice (Oryza sativa L.) | Grains | Not specified | [1] |

| Rice Bran (Oryza sativa L.) | Bran | Not specified | [1] |

Biosynthetic Pathway: The Phenylpropanoid Route

3-Methoxycinnamic acid, like other cinnamic acid derivatives, is biosynthesized via the phenylpropanoid pathway. This pathway is fundamental in plants for the synthesis of a wide array of secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to 3-Methoxycinnamic acid are not fully elucidated, it is hypothesized to be formed from a hydroxylated precursor, such as 3-hydroxycinnamic acid (m-coumaric acid), through the action of an O-methyltransferase (OMT) enzyme.

Cellular Signaling Pathways: Insights from Related Compounds

Specific cellular signaling pathways directly modulated by 3-Methoxycinnamic acid have not yet been identified. However, the well-studied biological activities of the related compound, ferulic acid, can provide a valuable frame of reference for potential mechanisms of action. Ferulic acid is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2/ARE and NF-κB pathways.

Experimental Protocols

Protocol 1: Extraction of Methoxycinnamic Acids from Plant Material

This protocol is a general procedure that can be optimized for different plant matrices.

1. Sample Preparation:

-

Lyophilize fresh plant material or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a flask.

-

Add a suitable solvent. A common choice for phenolic acids is 80% methanol (B129727) or ethanol. The solvent-to-sample ratio should be around 10:1 to 20:1 (v/w).

-

For extraction of ester-bound forms, alkaline or acidic hydrolysis may be necessary. For alkaline hydrolysis, a solution of NaOH (e.g., 1-2 M) can be used. For acidic hydrolysis, a solution of HCl (e.g., 1-2 M) can be employed. The hydrolysis is typically carried out at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.

-

Sonicate the mixture for 30-60 minutes or perform maceration with stirring for several hours at room temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

-

Pool the supernatants.

3. Purification (Optional but Recommended):

-

The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge is commonly used for this purpose.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the phenolic acids with methanol.

-

Evaporate the eluate to dryness under reduced pressure and redissolve in a known volume of the mobile phase for HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid or acetic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Methoxycinnamic acids show strong absorbance in the UV region. A wavelength of around 310-320 nm is often used for detection. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for 3-Methoxycinnamic acid.

3. Quantification:

-

Prepare a series of standard solutions of 3-Methoxycinnamic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the prepared sample extract and determine the peak area corresponding to 3-Methoxycinnamic acid.

-

Calculate the concentration of 3-Methoxycinnamic acid in the sample using the calibration curve.

Conclusion and Future Directions

The natural occurrence of 3-Methoxycinnamic acid remains an underexplored area of phytochemical research. This guide highlights the current knowledge gap and provides a framework for future investigations. By leveraging the extensive research on related phenylpropanoids and employing adaptable analytical methodologies, researchers can begin to systematically screen promising plant families for the presence of this compound. Elucidating the natural sources and biosynthetic pathway of 3-Methoxycinnamic acid will not only expand our understanding of plant secondary metabolism but also potentially unveil a novel bioactive compound with applications in drug development and other industries.

References

The Multifaceted Biological Activities of 3-Methoxycinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. Among these, 3-methoxycinnamic acid and its structural analogues have garnered considerable attention in the scientific community. The presence of the methoxy (B1213986) group at the third position of the phenyl ring, often in combination with other substitutions, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of 3-methoxycinnamic acid derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 3-methoxycinnamic acid have emerged as a promising class of molecules in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of 3-methoxycinnamic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several 3-methoxycinnamic acid derivatives against a panel of human cancer cell lines.

| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon) | 16.2 | [1] |

| Ester S5 (dihydroartemisinin esterified with TMCA) | A549 (Lung) | 0.50 | [2] |

| Ester S5 (dihydroartemisinin esterified with TMCA) | MDA-MB-435s (Melanoma) | 5.33 | [2] |

| Ester S5 (dihydroartemisinin esterified with TMCA) | SGC-7901 (Gastric) | 11.82 | [2] |

| Ester S5 (dihydroartemisinin esterified with TMCA) | PC-3 (Prostate) | 17.22 | [2] |

| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | MCF-7 (Breast) | 6.4 | [2] |

| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | Hep 3B (Hepatoma) | 23.2 | [2] |

| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | HT-29 (Colon) | 23.8 | [2] |

| Ester S8 (2′,5′-dimethoxychalcone ester derivative) | A549 (Lung) | 36.7 | [2] |

| Ester S1 (tyrosol esterified with TMCA) | MDA-MB231 (Breast) | 46.7 | [2] |

| Amide S15 (piplartine analogue) | MDA-MB-231 (Breast) | 6.6 | [2] |

| Amide S19 (phenylcinnamides) | U-937 (Leukemia) | 9.7 | [2] |

| Amide S20 (phenylcinnamides) | U-937 (Leukemia) | 1.8 | [2] |

| Amide S20 (phenylcinnamides) | HeLa (Cervical) | 2.1 | [2] |

| Methyl-substituted amide derivative (1) | A-549 (Lung) | 11.38 | [3] |

| Methyl-substituted amide derivative (5) | A-549 (Lung) | 10.36 | [3] |

| Methyl-substituted amide derivative (9) | A-549 (Lung) | 11.06 | [3] |

*TMCA: 3,4,5-trimethoxycinnamic acid

Signaling Pathways in Anticancer Activity

The anticancer effects of 3-methoxycinnamic acid derivatives are often mediated through the modulation of critical intracellular signaling pathways. One of the most frequently implicated pathways is the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a common feature of many cancers.[5][6]

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by 3-methoxycinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Methoxycinnamic acid derivative (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 3-methoxycinnamic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add 10-28 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[7][10]

-

Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of 3-methoxycinnamic acid derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 3-Methoxycinnamic acid derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit inflammatory responses, such as edema formation in animal models or the production of inflammatory mediators in cell-based assays.

| Derivative/Compound | Assay | Inhibition (%) / IC50 | Reference |

| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7) | Carrageenan-induced rat paw edema (150 µmol/kg) | 72% | [12] |

| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1) | Carrageenan-induced rat paw edema (150 µmol/kg) | 17% | [12] |

| 3,4-dimethoxy cinnamamide (B152044) derivative (2A) | Protein denaturation inhibition (100 µg/ml) | 86.51% | [13] |

| 3,4-dimethoxy cinnamamide derivative (3A) | Protein denaturation inhibition (100 µg/ml) | 85.34% | [13] |

| 3,4-dimethoxy cinnamamide derivative (1A) | Protein denaturation inhibition (100 µg/ml) | 83.87% | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

λ-Carrageenan (1% w/v in sterile 0.9% saline)[14]

-

3-Methoxycinnamic acid derivative

-

Vehicle for the test compound (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.[14]

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Negative Control (vehicle), Carrageenan Control (vehicle + carrageenan), Treatment Groups (various doses of the test compound + carrageenan), and Positive Control Group (reference drug + carrageenan).[14]

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

-

Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]

-

Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the negative control group which receives saline).[17]

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This in vitro assay measures the production of nitrite (B80452), a stable metabolite of NO, which is a key pro-inflammatory mediator.[11][19][20][21][22]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

3-Methoxycinnamic acid derivative

-

Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[11]

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 3-methoxycinnamic acid derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[11]

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

Antimicrobial Activity

Several 3-methoxycinnamic acid derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL or µM) | Reference |

| 3-Methoxycinnamic acid (3MCA) | Escherichia coli (MDR) | > 512 µg/mL | [23] |

| 3-Methoxycinnamic acid (3MCA) | Staphylococcus aureus (MDR) | > 512 µg/mL | [23] |

| 4-Methoxycinnamic acid | Aspergillus niger | 50.4 µM | [24] |

| 4-Methoxycinnamic acid | Candida albicans | 50.4 µM | [24] |

| 4-Methoxycinnamic acid | Escherichia coli | 164 µM | [24] |

| 4-Methoxycinnamic acid | Bacillus subtilis | 203 µM | [24] |

| 4-Methoxycinnamic acid | Staphylococcus aureus | 203 µM | [24] |

| p-Methoxycinnamic acid (p-MCA) | Acinetobacter baumannii (Colistin-Resistant) | 128 - 512 µg/mL | [25] |

| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Escherichia coli (MDR) | > 512 µg/mL | [26] |

| 3-Hydroxy-4-methoxycinnamic acid (3H4MCA) | Staphylococcus aureus (MDR) | > 512 µg/mL | [26] |

Interestingly, while some derivatives like 3-methoxycinnamic acid and 3-hydroxy-4-methoxycinnamic acid show weak direct antibacterial activity, they have been found to potentiate the effects of conventional antibiotics against multidrug-resistant (MDR) strains.[23][26]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[27][28][29][30][31]

Materials:

-

Test microorganism

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

3-Methoxycinnamic acid derivative

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the 3-methoxycinnamic acid derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[28]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[29]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

The ability of 3-methoxycinnamic acid derivatives to scavenge free radicals and reduce oxidative stress is another important aspect of their biological profile. This antioxidant capacity is often linked to their anticancer and anti-inflammatory effects.

Quantitative Antioxidant Data

The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.

| Derivative/Compound | Assay | IC50 (µM) | Reference |

| Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7) | DPPH radical scavenging | Comparable to Trolox | [12] |

| Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1) | DPPH radical scavenging | Good activity | [12] |

| 3,4-dimethoxy cinnamamide derivative (2A) | DPPH radical scavenging (100 µg/ml) | 85.23% inhibition | [13] |

| 3,4-dimethoxy cinnamamide derivative (3A) | DPPH radical scavenging (100 µg/ml) | 84.11% inhibition | [13] |

| 3,4-dimethoxy cinnamamide derivative (1A) | DPPH radical scavenging (100 µg/ml) | 82.37% inhibition | [13] |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine (B109124) (Compound 4) | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | [32] |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with 4-methylpiperidine (B120128) (Compound 13) | Rat hepatic microsomal membrane lipid peroxidation | IC50 comparable to Trolox | [32] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[33][34][35][36][37]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)[33]

-

3-Methoxycinnamic acid derivative

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Sample Solutions: Prepare various concentrations of the 3-methoxycinnamic acid derivative in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and ratio may vary, but a common approach is to mix equal volumes.[33]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[33][37]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[34]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value from a plot of scavenging activity against compound concentration.

Conclusion

3-Methoxycinnamic acid and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by a growing body of scientific evidence, underscore their potential in addressing a range of human diseases. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

- 1. scielo.br [scielo.br]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the ERK signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Protocol Griess Test [protocols.io]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. mdpi.com [mdpi.com]

- 22. Griess Reagent System Protocol [promega.sg]

- 23. Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]

- 31. benchchem.com [benchchem.com]

- 32. mdpi.com [mdpi.com]

- 33. acmeresearchlabs.in [acmeresearchlabs.in]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. benchchem.com [benchchem.com]

- 37. marinebiology.pt [marinebiology.pt]

In-Depth Technical Guide to the Safety and Hazards of 3-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-Methoxycinnamic acid (CAS No. 6099-04-3). The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to ensure a thorough understanding for professionals handling this compound.

Chemical Identification and Physical Properties

3-Methoxycinnamic acid, also known as trans-3-Methoxycinnamic acid, is a derivative of cinnamic acid. It is a solid, typically appearing as a beige powder with no discernible odor.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6099-04-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Appearance | Beige powder solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 116 - 119 °C (240.8 - 246.2 °F) | [1] |

| Boiling Point | No data available | [1] |

| Flash Point | No data available | [1] |

| Solubility | No data available | [1] |

Hazard Identification and GHS Classification

According to notifications to the European Chemicals Agency (ECHA) and other sources, 3-Methoxycinnamic acid is classified as an irritant.[2] There is some variability in classification across different suppliers, with some stating it is not a hazardous substance under OSHA 2012 standards.[1] However, the aggregated GHS information suggests that the primary hazards are skin, eye, and respiratory tract irritation.[2]

GHS Hazard Summary Diagram

Caption: GHS hazard pictograms and statements for 3-Methoxycinnamic acid.

The following table summarizes the GHS classification based on aggregated data.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

Toxicological Information

Detailed toxicological studies specifically for 3-Methoxycinnamic acid are limited in publicly available literature.

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | - | [1][3] |

| Acute Dermal Toxicity (LD50) | No data available | - | [3] |

| Acute Inhalation Toxicity (LC50) | No data available | - | [3] |

| Skin Corrosion/Irritation | Irritant (Category 2) | - | [2] |

| Serious Eye Damage/Irritation | Irritant (Category 2) | - | [2] |

| Respiratory or Skin Sensitization | No information available | - | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | - |

It is important to note that the toxicological properties have not been fully investigated.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial to minimize exposure and associated risks.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Minimize dust generation and accumulation.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Selection Guide

Caption: Guide for selecting appropriate PPE when handling 3-Methoxycinnamic acid.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

First Aid Decision-Making Workflow

Caption: Decision-making workflow for first aid following exposure.

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

-

Methods for Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method is used to identify irritant chemicals in accordance with UN GHS Category 2.

Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. This model mimics the upper layers of human skin. The irritancy potential of the chemical is determined by its cytotoxic effect on the skin model, which is measured by cell viability using the MTT assay. A reduction in cell viability below 50% indicates that the substance is an irritant.

Experimental Workflow:

Caption: Workflow for the OECD Guideline 439 skin irritation test.

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Principle: This in vitro test utilizes a Reconstructed human Cornea-like Epithelium (RhCE) model. The test chemical is applied to the surface of the corneal model. Chemicals that are not classified as irritants are identified by their lack of cytotoxicity, as measured by the MTT assay. If the cell viability is greater than 60%, the chemical is considered a non-irritant.

Experimental Workflow:

Caption: Workflow for the OECD Guideline 492 eye irritation test.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[1]

-

Hazardous Polymerization: Does not occur.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methoxycinnamic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Chemical Structure

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C₁₀H₁₀O₃[1] Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 3-Methoxycinnamic acid, presented in tabular format for clarity.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Instrument Frequency | Assignment | Reference |

| 7.56 | d | 16.2 | DMSO-d6 | 300 MHz | 1H, Vinyl H | [2] |

| 7.37-7.17 | m | DMSO-d6 | 300 MHz | 3H, Ar-H | [2] | |

| 6.97 | d | 6.9 | DMSO-d6 | 300 MHz | 1H, Ar-H | [2] |

| 6.55 | d | 16.2 | DMSO-d6 | 300 MHz | 1H, Vinyl H | [2] |

| 3.79 (implied) | s | DMSO-d6 | 300 MHz | 3H, OCH₃ | [2] |

Note: Additional ¹H NMR data is available at 90 MHz in CDCl₃.[3]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Instrument Frequency | Assignment | Reference |

| 167.8 | DMSO-d6 | 75 MHz | C=O | [2] |

| 159.5 | DMSO-d6 | 75 MHz | Ar-C-O | [2] |

| 144.5 | DMSO-d6 | 75 MHz | Ar-C | [2] |

| 135.8 | DMSO-d6 | 75 MHz | Ar-CH | [2] |

| 130.1 | DMSO-d6 | 75 MHz | Ar-CH | [2] |

| 121.2 | DMSO-d6 | 75 MHz | Ar-CH | [2] |

| 118.8 | DMSO-d6 | 75 MHz | =CH | [2] |

| 116.3 | DMSO-d6 | 75 MHz | =CH | [2] |

| 113.5 | DMSO-d6 | 75 MHz | Ar-CH | [2] |

| 55.2 | DMSO-d6 | 75 MHz | OCH₃ | [2] |

Note: A ¹³C NMR spectrum in CDCl₃ has also been reported.[4]

While specific, detailed experimental protocols for the cited data are not available, a general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation: A small quantity of 3-Methoxycinnamic acid is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument frequency is set (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).

-

Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting signal.

-

Data Processing: The raw data is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Technique | Assignment | Reference |

| ~3000 | KBr disc / Mull | C-H stretch (aromatic and vinyl) | [1][3] |

| ~2900 | KBr disc / Mull | C-H stretch (methyl) | [1][3] |

| 2500-3300 (broad) | KBr disc / Mull | O-H stretch (carboxylic acid) | [1][3] |

| ~1680 | KBr disc / Mull | C=O stretch (conjugated carboxylic acid) | [1][3] |

| ~1620 | KBr disc / Mull | C=C stretch (alkene) | [1][3] |

| ~1580, 1480 | KBr disc / Mull | C=C stretch (aromatic) | [1][3] |

| ~1250 | KBr disc / Mull | C-O stretch (aryl ether) | [1][3] |

The IR data for 3-Methoxycinnamic acid has been obtained using the KBr disc and mull techniques.[1][3]

-

KBr Disc Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent disc, which is placed in the IR spectrometer for analysis.

-

Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste. This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| m/z | Ionization Method | Source | Notes |

| 178 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | Molecular Ion (M⁺) |

| 161 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 133 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [M-COOH]⁺ |

| 105 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [C₇H₅O]⁺ |

| 77 | Electron Ionization (EI) | NIST Mass Spectrometry Data Center | [C₆H₅]⁺ |

Note: The data presented is based on GC-MS analysis.[1] LC-MS data is also available from MassBank Europe.[1] A mass spectrum of the trimethylsilyl (B98337) (TMS) derivative is also available.[5]

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph.

-

Separation: The sample is vaporized and travels through a capillary column, where its components are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

References

- 1. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Methoxycinnamic acid(6099-04-3) 13C NMR [m.chemicalbook.com]

- 5. 3-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]

Physical properties of trans-3-Methoxycinnamic acid

An In-Depth Technical Guide to the Physical Properties of trans-3-Methoxycinnamic Acid

Introduction

trans-3-Methoxycinnamic acid, with the CAS Number 6099-04-3, is a hydroxycinnamic acid derivative.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group at the trans-position.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, including phosphatidylcholines that have demonstrated antiproliferative properties against human cancer cell lines.[2] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This guide provides a comprehensive overview of the key physical and spectroscopic properties of trans-3-Methoxycinnamic acid, along with methodologies for their determination.

General Physical Properties

The fundamental physical characteristics of trans-3-Methoxycinnamic acid are summarized in the table below. These properties are crucial for handling, storage, and processing of the compound.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | [1][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3][4][5] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to cream or pale orange powder | [3] |

| Melting Point | 115.0-121.0 °C[3], 116-119 °C[2] | [2][3] |

| CAS Number | 6099-04-3 | [1][2][3][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of trans-3-Methoxycinnamic acid. The following table summarizes its key spectroscopic data.

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ: 7.56 (d, J = 16.2, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9, 1H), 6.55 (d, J = 15.9, 1H), 3.80 (s, 3H) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ: 167.59, 159.45, 144.47, 135.85, 130.22, 120.98, 116.73, 113.33, 118.51, 55.21 | [6] |

| Infrared (IR) | Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620 cm⁻¹). | [7] |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Melting Point Determination